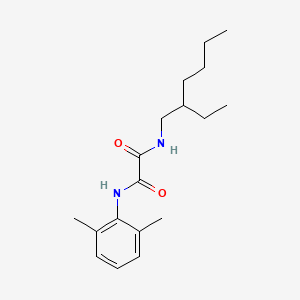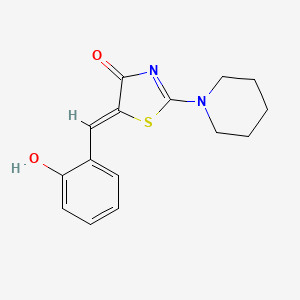![molecular formula C28H22N2O3 B15015898 4-{(E)-[2-(diphenylacetyl)hydrazinylidene]methyl}phenyl benzoate](/img/structure/B15015898.png)
4-{(E)-[2-(diphenylacetyl)hydrazinylidene]methyl}phenyl benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(E)-[(2,2-DIPHENYLACETAMIDO)IMINO]METHYL]PHENYL BENZOATE is a complex organic compound with a molecular formula of C28H22N2O3 It is characterized by its intricate structure, which includes a benzoate ester linked to a phenyl group through an imino-methyl bridge, and further connected to a diphenylacetamido group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-[(2,2-DIPHENYLACETAMIDO)IMINO]METHYL]PHENYL BENZOATE typically involves a multi-step process. One common method includes the reaction of 4-formylbenzoic acid with 2,2-diphenylacetamide in the presence of a suitable catalyst to form the imino-methyl intermediate. This intermediate is then reacted with benzoic acid under esterification conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of 4-[(E)-[(2,2-DIPHENYLACETAMIDO)IMINO]METHYL]PHENYL BENZOATE may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate advanced purification techniques such as recrystallization or chromatography to obtain a high-purity product.
化学反応の分析
Types of Reactions
4-[(E)-[(2,2-DIPHENYLACETAMIDO)IMINO]METHYL]PHENYL BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The phenyl and benzoate groups can participate in electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives.
科学的研究の応用
4-[(E)-[(2,2-DIPHENYLACETAMIDO)IMINO]METHYL]PHENYL BENZOATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用機序
The mechanism by which 4-[(E)-[(2,2-DIPHENYLACETAMIDO)IMINO]METHYL]PHENYL BENZOATE exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological responses. The imino-methyl and diphenylacetamido groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 4-[(E)-[(2,2-DIPHENYLACETAMIDO)IMINO]METHYL]PHENYL ACETATE
- 4-[(E)-[(2,2-DIPHENYLACETAMIDO)IMINO]METHYL]PHENYL PROPIONATE
Uniqueness
4-[(E)-[(2,2-DIPHENYLACETAMIDO)IMINO]METHYL]PHENYL BENZOATE is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the benzoate ester group differentiates it from similar compounds, potentially enhancing its stability and reactivity in various applications.
特性
分子式 |
C28H22N2O3 |
|---|---|
分子量 |
434.5 g/mol |
IUPAC名 |
[4-[(E)-[(2,2-diphenylacetyl)hydrazinylidene]methyl]phenyl] benzoate |
InChI |
InChI=1S/C28H22N2O3/c31-27(26(22-10-4-1-5-11-22)23-12-6-2-7-13-23)30-29-20-21-16-18-25(19-17-21)33-28(32)24-14-8-3-9-15-24/h1-20,26H,(H,30,31)/b29-20+ |
InChIキー |
IEQUIWFRSAASGD-ZTKZIYFRSA-N |
異性体SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)N/N=C/C3=CC=C(C=C3)OC(=O)C4=CC=CC=C4 |
正規SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NN=CC3=CC=C(C=C3)OC(=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(E)-({2-[(3,4-Dimethoxyphenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl 4-nitrobenzoate](/img/structure/B15015815.png)
![4-chloro-2-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-6-yl]imino}methyl]phenol](/img/structure/B15015822.png)
![4-(benzyloxy)-N'-[(E)-(4-chlorophenyl)methylidene]benzohydrazide](/img/structure/B15015830.png)
![N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B15015844.png)

![(4E)-1-(3-Chlorophenyl)-4-({[2-({[(4Z)-1-(3-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-ylidene]methyl}amino)ethyl]amino}methylidene)-3-methyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B15015853.png)
![O-{4-[(4-iodophenyl)carbamoyl]phenyl} (4-iodophenyl)carbamothioate](/img/structure/B15015854.png)

![2-[(E)-[(3,5-Dimethylphenyl)imino]methyl]-4,6-diiodophenol](/img/structure/B15015862.png)
![2-Bromo-N-({N'-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B15015865.png)
![Methyl 4-{[3-(piperidin-1-yl)propanoyl]amino}benzoate](/img/structure/B15015870.png)
![2-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-nitrobenzoate](/img/structure/B15015881.png)
![2-(Benzoyloxy)-4-[(E)-{[2-(4-bromonaphthalen-1-YL)acetamido]imino}methyl]phenyl benzoate](/img/structure/B15015887.png)
![N'-cyclohexylidene-2-[(2,4,6-tribromophenyl)amino]acetohydrazide](/img/structure/B15015913.png)
